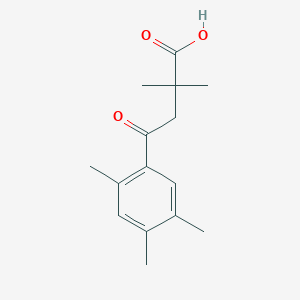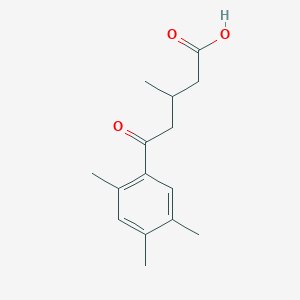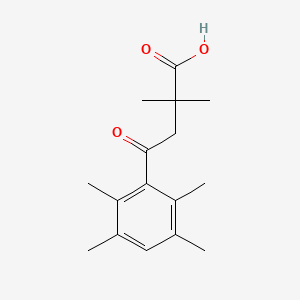
3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene
Overview
Description
3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMP is a member of the propene family and is commonly used as a reagent in organic chemistry.
Scientific Research Applications
Fluorinated Compounds Synthesis and Applications
Synthesis of Fluorinated Biphenyls : One study detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlighting the challenges and solutions in the synthesis of fluorinated compounds. This method avoids the use of expensive palladium and toxic phenylboronic acid, offering a practical approach for large-scale production (Qiu et al., 2009).
Fluorescent Dye Applications : Another study reviewed the use of methylene blue, a fluorescent dye, highlighting its potential beyond traditional clinical practices, including its use as a fluorophore in surgical settings. This demonstrates the diverse applications of fluorinated compounds in medical and scientific fields (Cwalinski et al., 2020).
Amyloid Imaging in Alzheimer's Disease : Research into amyloid imaging ligands, such as fluorinated radioligands for PET scans, shows significant advancements in diagnosing and understanding Alzheimer's disease. This highlights the critical role of fluorinated compounds in developing diagnostic tools for neurological conditions (Nordberg, 2007).
Fluorescent Chemosensors : Fluorinated chemosensors based on DFP (4-Methyl-2,6-diformylphenol) have shown high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules, showcasing the versatility of fluorinated compounds in analytical chemistry (Roy, 2021).
Metallation of Fluorinated Compounds : A review on the metallation of π-deficient heterocyclic compounds, including fluorinated ones, provides insights into the regioselectivity of such reactions, crucial for the synthesis of complex organic molecules (Marsais & Quéguiner, 1983).
properties
IUPAC Name |
1-fluoro-2-methyl-3-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)7-10-5-4-6-11(12)9(10)3/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOJMYVJJTBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















